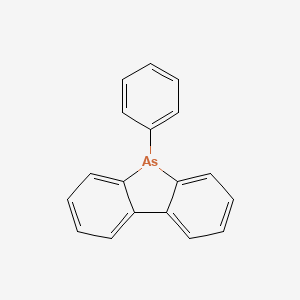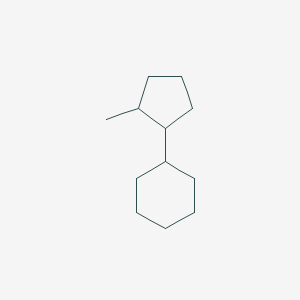
(2-Methylcyclopentyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylcyclopentyl)cyclohexane is an organic compound with the molecular formula C12H22 . It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 2-methylcyclopentyl group. Cycloalkanes like this compound are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylcyclopentyl)cyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of benzene derivatives using catalysts such as platinum or palladium. This process involves the addition of hydrogen to the benzene ring, resulting in the formation of cyclohexane derivatives .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of cyclohexane derivatives. The process involves the use of high-pressure hydrogen gas and metal catalysts to facilitate the hydrogenation reaction. This method is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2-Methylcyclopentyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert cyclohexanone derivatives back to cyclohexane.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone
Reduction: Cyclohexane
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
(2-Methylcyclopentyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylcyclopentyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Cyclohexane: A simple cycloalkane with a six-membered ring.
Methylcyclopentane: A cycloalkane with a five-membered ring and a methyl group.
Cyclopentane: A cycloalkane with a five-membered ring.
Uniqueness: (2-Methylcyclopentyl)cyclohexane is unique due to its specific ring structure and substitution pattern. The presence of both cyclohexane and cyclopentane rings in the same molecule imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
5405-90-3 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
(2-methylcyclopentyl)cyclohexane |
InChI |
InChI=1S/C12H22/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h10-12H,2-9H2,1H3 |
Clave InChI |
XCXDPWLAQJIWCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



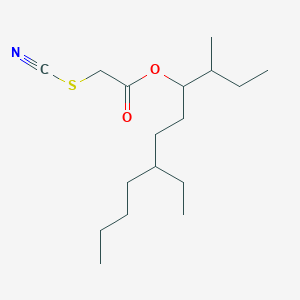

![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)

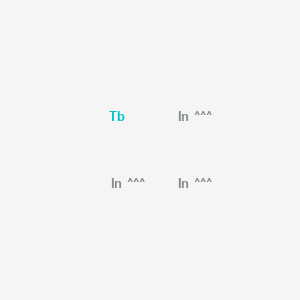


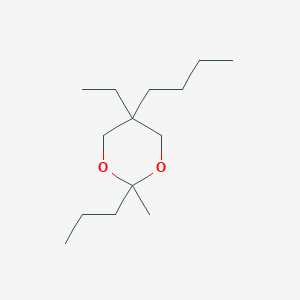
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)


